(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
Description
The compound "(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one; 1,4-dioxane" is a tricyclic heterocyclic molecule featuring:
- A 3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-triene core, which integrates oxygen and nitrogen atoms into its fused-ring system.
- A pyridin-4-ylmethylidene group at position 4, which may influence molecular geometry and intermolecular interactions.
- 1,4-Dioxane, likely present as a solvate or co-crystal, as indicated by the nomenclature .
This structure shares similarities with other tricyclic derivatives, differing primarily in substituent groups and their positions (Table 1).
Properties
IUPAC Name |
1,4-dioxane;(2Z)-8-[2-(4-fluorophenyl)ethyl]-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3.C4H8O2/c25-18-3-1-16(2-4-18)9-12-27-14-20-21(29-15-27)6-5-19-23(28)22(30-24(19)20)13-17-7-10-26-11-8-17;1-2-6-4-3-5-1/h1-8,10-11,13H,9,12,14-15H2;1-4H2/b22-13-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUSEGNIFCFMEL-BWLGBDCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCO1.C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may influence its biological activity. The presence of the 4-fluorophenyl and pyridine moieties is particularly noteworthy as these groups are often associated with enhanced pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound may exert similar effects due to its structural analogies.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyridine-based compounds and found that they effectively inhibited the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The antimicrobial potential of (4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one has also been investigated. Compounds containing fluorinated phenyl groups are known to enhance antimicrobial activity against a range of pathogens.
Research Findings:
In vitro studies demonstrated that similar fluorinated compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria . The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: Many pyridine derivatives act as enzyme inhibitors, which can disrupt metabolic processes in both cancerous and microbial cells.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that such compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells while also compromising the integrity of microbial cells.
- Receptor Modulation: The interaction with specific cellular receptors may alter signaling pathways involved in cell proliferation and survival.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Variations
Key analogues include:
(4Z)-12-[(2-Chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one; 1,4-dioxane (CAS 1217228-19-7):
- Substitutions: 2-chlorophenylmethyl (vs. 4-fluorophenylethyl) and pyridin-3-ylmethylidene (vs. pyridin-4-yl) .
- Impact: Chlorine’s larger atomic radius and stronger electron-withdrawing effect compared to fluorine may alter lipophilicity and binding affinity.
(4Z)-4-[(3-Chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one; 1,4-dioxane (CAS 1351663-70-1):
Table 1. Structural and Molecular Comparison
*Estimated based on structural similarity.
Electronic and Steric Effects
- Fluorine vs. Chlorine : The 4-fluorophenyl group’s smaller size and moderate electronegativity may improve target selectivity compared to bulkier chlorophenyl groups .
- Pyridine Position : Pyridin-4-yl’s axial symmetry (vs. pyridin-3-yl or 2-yl) could enhance π-π stacking in biological systems, though empirical data is lacking .
Research Implications and Gaps
- Biological Activity: No direct activity data for the target compound exists in the provided evidence. However, structurally related tricyclic compounds often exhibit antimicrobial or anticancer properties, warranting further study.
- Synthetic Optimization : highlights 1,4-dioxane’s utility in reactions (e.g., 71% yield at 40°C with K₂CO₃), suggesting its role in streamlining the target compound’s synthesis .
Q & A
Q. What synthetic strategies are effective for synthesizing the compound, and how can reaction conditions be optimized?
The compound’s synthesis involves multi-step organic reactions, often requiring condensation, cyclization, and functional group protection. Key steps include:
- Reflux conditions : A mixture of DMF and acetic acid (e.g., 5 mL DMF + 10 mL acetic acid) under reflux for 2 hours to promote cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while recrystallization in DMF-ethanol improves purity .
- Catalysts : Acidic or basic catalysts may be employed depending on the reaction step (e.g., sodium acetate for pH control) . Critical parameters : Temperature (80–110°C), stoichiometric ratios (e.g., 1:1.2 molar ratio of reactants), and reaction time (2–6 hours) .
Q. How can the compound’s identity and purity be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify regiochemistry and Z/E stereochemistry of substituents (e.g., pyridinylmethylene group) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns . Data interpretation : Cross-referencing spectral data with computational predictions (e.g., DFT-calculated chemical shifts) resolves ambiguities .
Q. What biological assays are suitable for preliminary evaluation of the compound’s activity?
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Anti-inflammatory activity : Inhibition of COX-2 enzymes via ELISA . Controls required : Positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized using computational or statistical models?
- Design of Experiments (DoE) : Fractional factorial designs identify critical variables (e.g., temperature, solvent ratio) and interactions .
- Bayesian optimization : Machine learning algorithms predict optimal conditions (e.g., 85°C, 1:1.5 molar ratio) with fewer experimental trials . Case study : Flow-chemistry setups enable real-time monitoring and parameter adjustment (e.g., Omura-Sharma-Swern oxidation) .
Q. What advanced techniques resolve stereochemical ambiguities in the compound’s structure?
- Single-crystal X-ray diffraction : Determines absolute configuration and bond lengths (mean C–C bond precision: ±0.005 Å) .
- Electronic Circular Dichroism (ECD) : Correlates experimental spectra with DFT-simulated curves to confirm stereochemistry . Challenges : Crystal quality (e.g., solvent evaporation rate) impacts data resolution .
Q. How can contradictory spectral or bioactivity data be analyzed and resolved?
- Multi-technique validation : Discrepancies between NMR and X-ray data may arise from dynamic effects in solution vs. solid state. Cross-validate with IR and Raman spectroscopy .
- Dose-response reevaluation : Non-linear bioactivity curves (e.g., hormetic effects) require Hill equation modeling . Example : A 2020 study resolved conflicting antimicrobial results by adjusting assay pH to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
